molecular formula C9H9FN2O3 B12560075 Propanamide, N-(4-fluoro-3-nitrophenyl)- CAS No. 152666-75-6

Propanamide, N-(4-fluoro-3-nitrophenyl)-

Cat. No.: B12560075
CAS No.: 152666-75-6
M. Wt: 212.18 g/mol
InChI Key: CYKKRGKGKZPLDK-UHFFFAOYSA-N
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Description

Propanamide, N-(4-fluoro-3-nitrophenyl)- is an organic compound with the molecular formula C9H9FN2O3 It is characterized by the presence of a propanamide group attached to a 4-fluoro-3-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-fluoro-3-nitrophenyl)- typically involves the reaction of 4-fluoro-3-nitroaniline with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-fluoro-3-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, N-(4-fluoro-3-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, N-(4-fluoro-3-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

152666-75-6

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)propanamide

InChI

InChI=1S/C9H9FN2O3/c1-2-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)

InChI Key

CYKKRGKGKZPLDK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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